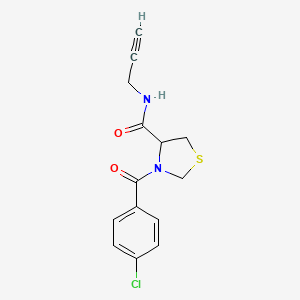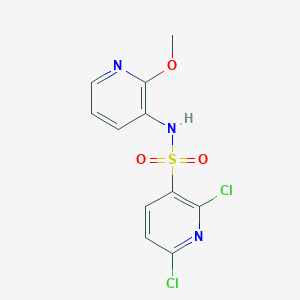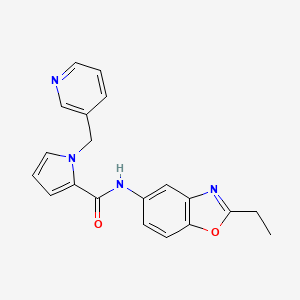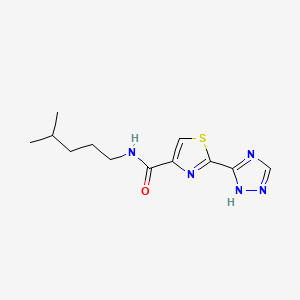![molecular formula C22H26N2O B7572913 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)
2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of indole derivatives and has been extensively studied for its biological properties.
Mécanisme D'action
The mechanism of action of 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole is not fully understood. However, it has been proposed that the compound acts by binding to specific receptors in the body, leading to the activation of various signaling pathways. The compound has been shown to interact with serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole have been extensively studied. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, the compound has been shown to have antipsychotic effects by modulating the activity of dopamine receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using the compound is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the study of 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with specific receptors in the body.
Méthodes De Synthèse
The synthesis of 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole involves the reaction of 2-methoxy-5-methylbenzaldehyde with piperidine in the presence of a catalyst to form the corresponding piperidinyl benzyl alcohol. This intermediate is then treated with indole-3-carboxaldehyde in the presence of a base to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, antipsychotic, and anti-inflammatory properties. The compound has also been investigated for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-16-7-8-22(25-2)19(13-16)15-24-11-9-17(10-12-24)21-14-18-5-3-4-6-20(18)23-21/h3-8,13-14,17,23H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPURLPPQVOILLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2CCC(CC2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)






![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)


![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)

![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)